Erythrosin(E)
Overview
Description
Erythrosin, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, biological staining, and other applications. The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a chemical formula of C20H6I4Na2O5 . Erythrosin is known for its vibrant color and is widely used in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrosin is synthesized through the iodination of fluoresceinThe reaction conditions typically include the use of iodine and an oxidizing agent in an acidic medium to facilitate the iodination process .
Industrial Production Methods: In industrial settings, erythrosin is produced by reacting fluorescein with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out in an acidic medium, usually hydrochloric acid, to ensure the complete iodination of the fluorescein molecule. The resulting erythrosin is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Erythrosin undergoes various chemical reactions, including:
Oxidation: Erythrosin can be oxidized to form different products depending on the reaction conditions.
Reduction: The compound can be reduced to remove iodine atoms, resulting in the formation of deiodinated derivatives.
Substitution: Erythrosin can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of erythrosin.
Reduction: Deiodinated derivatives.
Substitution: Substituted erythrosin compounds with different functional groups.
Scientific Research Applications
Erythrosin has a wide range of scientific research applications, including:
Mechanism of Action
Erythrosin exerts its effects through its ability to absorb visible light and generate reactive oxygen species. The compound acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen, resulting in the formation of singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cellular damage and death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids .
Comparison with Similar Compounds
Erythrosin is unique among similar compounds due to its high iodine content and its specific applications. Similar compounds include:
Eosin Y: A tetrabromofluorescein dye used in biological staining and photodynamic therapy.
Fluorescein: A non-iodinated derivative used as a fluorescent tracer in various applications.
Erythrosin stands out due to its vibrant color, high photostability, and specific uses in food coloring and medical applications .
Properties
IUPAC Name |
2-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8I4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6,25H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAINPTZBIXYTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)O)I)I)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8I4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203272 | |
Record name | 2,4,5,7-Tetraiodofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-25-4 | |
Record name | 2-(6-Hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythrosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythrosin(E) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5,7-Tetraiodofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60203272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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